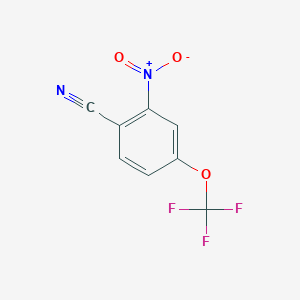

2-Nitro-4-(trifluoromethoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O3/c9-8(10,11)16-6-2-1-5(4-12)7(3-6)13(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIQRRVMKNNZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592997 | |

| Record name | 2-Nitro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142494-69-7 | |

| Record name | 2-Nitro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Nitro-4-(trifluoromethoxy)benzonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Fluorinated Benzonitriles in Modern Chemistry

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest due to its ability to significantly modulate a molecule's physicochemical properties. It can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, often yielding compounds with superior pharmacokinetic profiles[1].

2-Nitro-4-(trifluoromethoxy)benzonitrile (CAS No. 142494-69-7) is a key exemplar of this molecular class. It serves as a highly valuable fluorinated building block, combining the electron-withdrawing characteristics of the nitro (-NO₂) and cyano (-CN) groups with the unique lipophilic and metabolic-blocking properties of the trifluoromethoxy moiety. This guide offers a comprehensive examination of its core physicochemical properties, provides validated experimental methodologies for its characterization, and discusses its relevance for professionals in drug discovery and chemical synthesis. It must be noted that while this compound is of significant synthetic interest, detailed experimental data for it remains sparse in publicly available literature. Therefore, where appropriate, we will draw comparisons to closely related and more extensively documented analogs to provide a robust scientific context[1].

Compound Identification and Molecular Structure

A precise understanding of a molecule begins with its unambiguous identification and structure.

-

Chemical Name: this compound

-

CAS Number: 142494-69-7

-

Molecular Formula: C₈H₃F₃N₂O₃

-

InChI Key: RJIQRRVMKNNZPE-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Core Physicochemical Properties

Quantitative data provides the fundamental parameters for handling, reaction setup, and purification. Due to limited data for the title compound, properties for the closely related analog, 2-Nitro-4-(trifluoromethyl)benzonitrile, are included for comparative context.

| Property | Value for this compound | Comparative Value: 2-Nitro-4-(trifluoromethyl)benzonitrile | Source (Title Compound) |

| CAS Number | 142494-69-7 | 778-94-9 | |

| Molecular Weight | 232.12 g/mol | 216.12 g/mol | |

| Physical Form | Solid | Solid | |

| Melting Point | Data not available | 44-47 °C | [2] |

| Boiling Point | Data not available | 156-158 °C at 18 mmHg | |

| Purity (Typical) | ≥95% | ≥99% |

Experimental Methodologies for Characterization

The validation of a compound's identity and purity is paramount. A multi-technique approach is required, providing orthogonal data points that, together, confirm the structure and quality of the material.

Workflow for Physicochemical Analysis

A logical workflow ensures that comprehensive data is collected efficiently. The process begins with basic observations and progresses to sophisticated structural elucidation techniques.

Caption: A standard workflow for the comprehensive characterization of a chemical entity.

Melting Point Determination

-

Causality: The melting point is a rapid and fundamental indicator of purity. A sharp melting range typically suggests a pure compound, whereas a broad or depressed range often indicates the presence of impurities.

-

Protocol (Capillary Method):

-

A small, finely powdered sample of the dried solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

-

The measurement is repeated with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Spectroscopic Analysis

-

Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR reveals the number and environment of hydrogen atoms, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR is essential for confirming the presence and environment of the trifluoromethoxy group.

-

Generalized Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

¹H NMR: Expect to see signals in the aromatic region (typically 7.0-9.0 ppm), with chemical shifts and coupling patterns dictated by the substitution pattern.

-

¹³C NMR: Look for signals corresponding to the aromatic carbons, the nitrile carbon (~115-120 ppm), and the quartet signal for the -OCF₃ carbon, which will show characteristic C-F coupling.

-

¹⁹F NMR: A single sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. Its chemical shift provides information about the electronic environment.

-

-

-

Causality: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to their characteristic vibrational frequencies[3].

-

Generalized Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Key vibrational bands to identify include:

-

C≡N (Nitrile) stretch: A sharp, intense absorption around 2220-2240 cm⁻¹.

-

NO₂ (Nitro) stretches: Two strong absorptions, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-O-C (Ether) stretch: Strong absorptions in the 1200-1300 cm⁻¹ region, often coupled with C-F vibrations.

-

C-F stretches: Very strong, characteristic absorptions in the 1000-1200 cm⁻¹ region.

-

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

-

-

Causality: MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for this type of molecule.

-

Generalized Protocol (GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent (e.g., ethyl acetate, dichloromethane)[4].

-

Instrumentation:

-

Inlet: Inject 1 µL into a GC equipped with a suitable capillary column (e.g., DB-5ms).

-

GC Program: Use a temperature ramp (e.g., start at 100°C, ramp at 15°C/min to 280°C) to separate the analyte from any volatile impurities[4].

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV[4].

-

Mass Analyzer: Scan a mass range of m/z 50-300.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺), which should correspond to the molecular weight of the compound (m/z 232.12).

-

Analyze the fragmentation pattern. Expected fragments may arise from the loss of -NO₂, -O, -OCF₃, or the entire -NO₂ and -CN groups, providing confirmatory structural evidence.

-

-

Solubility Profile

-

Expert Insight: The trifluoromethoxy group significantly increases lipophilicity compared to a methoxy group. Therefore, this compound is expected to be poorly soluble in water but readily soluble in most common organic solvents.

-

Protocol for Qualitative Solubility Assessment:

-

To a series of small vials, add ~5 mg of the compound.

-

Add 1 mL of a test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) to each vial.

-

Agitate at room temperature for 1-2 minutes.

-

Visually observe and classify as "freely soluble," "sparingly soluble," or "insoluble."

-

Synthesis and Reactivity Insights

While a detailed synthetic procedure is beyond the scope of this guide, understanding its synthetic origin provides context for potential impurities. A plausible, though unverified, synthetic route could involve the nitration of a 4-(trifluoromethoxy)benzonitrile precursor. The reaction would require careful control of temperature and nitrating agent stoichiometry to ensure regioselectivity and prevent over-nitration, a common challenge in aromatic nitration reactions[5]. The compound's reactivity is dominated by its electron-deficient aromatic ring, making it a substrate for nucleophilic aromatic substitution reactions. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, highlighting its versatility as a synthetic intermediate[6].

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety.

-

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Recommended Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area or a chemical fume hood[7].

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber).

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.

-

-

Storage Conditions:

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Store at 2-8°C for long-term stability.

-

Protect from light to prevent potential degradation[8].

-

Applications in Research and Development

This compound is primarily a building block for more complex molecules. The nitrile group is a versatile functional handle, and its presence in pharmaceuticals is well-established[9]. The combination of the nitro, cyano, and trifluoromethoxy groups makes this compound a valuable intermediate for:

-

Pharmaceutical Synthesis: As a precursor for creating libraries of novel compounds for screening against various biological targets. The trifluoromethoxy group is particularly valued for its ability to improve metabolic stability and cell permeability[1].

-

Agrochemical Discovery: Similar to pharmaceuticals, the unique properties imparted by the fluorinated moiety are highly desirable in the development of new herbicides, pesticides, and fungicides.

-

Materials Science: The electron-deficient nature of the aromatic ring can be exploited in the synthesis of novel electronic materials.

Conclusion

This compound stands as a synthetically valuable, yet underexplored, chemical intermediate. Its key attributes—a solid form, a molecular weight of 232.12 g/mol , and the presence of three potent functional groups—make it a strategic asset for chemists aiming to synthesize novel molecules with tailored properties. While a full experimental dataset is not yet publicly available, the analytical protocols outlined in this guide provide a robust framework for its comprehensive characterization. By leveraging a combination of melting point analysis, NMR, IR, and mass spectrometry, researchers can confidently verify the identity, structure, and purity of this compound, enabling its effective application in the demanding fields of drug discovery and materials science.

References

- [No Source Used]

- 4-Nitro-2-(trifluoromethyl)benzonitrile: A Versatile Chemical Intermediate. (n.d.).

- Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. (2025). Benchchem.

- [No Source Used]

- 2-Nitro-4-(trifluoromethyl)benzonitrile 99 778-94-9. (n.d.). Sigma-Aldrich.

- [No Source Used]

- 2-NITRO-4-(TRIFLUOROMETHYL)BENZONITRILE | 778-94-9. (2025). ChemicalBook.

- [No Source Used]

- [No Source Used]

- [No Source Used]

- [No Source Used]

- This compound | 142494-69-7. (n.d.). Sigma-Aldrich.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Royal Society of Chemistry.

- [No Source Used]

- Comparative Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile and its Analogue by Mass Spectrometry. (2025). Benchchem.

- [No Source Used]

- Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. (n.d.). Cole-Parmer.

- [No Source Used]

- The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. (2026).

- Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. (2025). Benchchem.

- [No Source Used]

- [No Source Used]

- [No Source Used]

- [No Source Used]

- [No Source Used]

- [No Source Used]

- [No Source Used]

- [No Source Used]

- [No Source Used]

- [No Source Used]

- [No Source Used]

- Infrared Spectroscopy. (n.d.). Michigan State University Chemistry.

- [No Source Used]

- [No Source Used]

- [No Source Used]

- [No Source Used]

- Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile. (2025). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-NITRO-4-(TRIFLUOROMETHYL)BENZONITRILE | 778-94-9 [chemicalbook.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profiling & Solvent Selection Strategy: 2-Nitro-4-(trifluoromethoxy)benzonitrile

Executive Summary

This technical guide provides a comprehensive solubility analysis of 2-Nitro-4-(trifluoromethoxy)benzonitrile (CAS: 142494-69-7). As a highly lipophilic intermediate often utilized in the synthesis of antitubercular agents and agrochemicals, this compound presents specific challenges in process chemistry—most notably its tendency to form oils (oiling out) during crystallization due to its low melting point.

This document moves beyond static data to provide a dynamic solubility profiling strategy . It synthesizes theoretical Hansen Solubility Parameter (HSP) predictions with field-proven experimental protocols to guide researchers in solvent selection for synthesis, extraction, and purification.

Physicochemical Profile & Structural Analysis[1][2]

Understanding the molecular architecture is the first step in predicting solubility behavior.

| Property | Data | Relevance to Solubility |

| CAS Number | 142494-69-7 | Unique Identifier |

| Molecular Weight | 232.12 g/mol | Moderate MW; kinetics of dissolution are fast. |

| Physical State | Low-Melting Solid (Pale Yellow) | Critical: High risk of oiling out in hot solvents. |

| Functional Groups | Nitro (-NO₂), Nitrile (-CN), Trifluoromethoxy (-OCF₃) | Highly electron-withdrawing; lacks H-bond donors. |

| Predicted LogP | ~3.0 – 3.5 | Highly lipophilic; poor water solubility. |

Structural Visualization

The trifluoromethoxy group (-OCF₃) significantly enhances lipophilicity and conformational flexibility compared to a trifluoromethyl (-CF₃) analogue, altering the crystal lattice energy and lowering the melting point.

Solubility Landscape: Predicted & Empirical

Due to the scarcity of specific public solubility data for CAS 142494-69-7, the following profile is derived from Hansen Solubility Parameter (HSP) theory and empirical trends of structural analogues (e.g., 2-nitro-4-trifluoromethylbenzonitrile).

Solvent Class Compatibility Table

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High (>200 mg/mL) | Strong dipole-dipole interactions with -NO₂ and -CN groups match the solute's high polarity. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent dispersion force matching; ideal for extraction. |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Good solvency; moderate boiling points make them ideal for crystallization if oiling out is managed. |

| Aromatics | Toluene, Xylene | Moderate to High | Pi-pi stacking interactions with the benzene core. Useful for hot extractions. |

| Alcohols | Methanol, Ethanol, IPA | Low to Moderate | The solute has no H-bond donors. Solubility decreases as alcohol chain length increases. |

| Aliphatics | Hexane, Heptane, Cyclohexane | Very Low | The solute is too polar for these non-polar solvents. Excellent anti-solvents . |

| Water | Water | Insoluble | High lipophilicity (LogP >3) prevents hydration. |

The "Oiling Out" Phenomenon

Expert Insight: Because this compound is a low-melting solid (likely < 60°C), it often melts before it dissolves when heated in high-boiling solvents. This results in a two-phase liquid system (oiling out) rather than a true solution, complicating purification.

-

Avoid: Boiling Toluene or Xylene for recrystallization.

-

Prefer: Lower boiling solvents (DCM, Acetone) or ambient temperature anti-solvent addition.

Experimental Protocols

As a researcher, you must validate these predictions. Use the following self-validating workflows.

Protocol A: Rapid Visual Solubility Screening

Objective: Quickly classify solvents as Soluble, Partially Soluble, or Insoluble.

-

Preparation: Weigh 10 mg of compound into 5 separate HPLC vials.

-

Addition: Add 100 µL of solvent (Methanol, Acetonitrile, Toluene, Ethyl Acetate, Heptane) to respective vials.

-

Observation (Ambient): Vortex for 30 seconds.

-

Clear Solution: Solubility > 100 mg/mL.

-

Suspension: Proceed to Step 4.

-

-

Heating (Caution): Warm gently to 40°C (do not exceed MP).

-

Clear Solution: Temperature-dependent solubility (Good for crystallization).

-

Oils Out: Solvent unsuitable for thermal recrystallization.

-

Protocol B: Gravimetric Saturation Method (Quantitative)

Objective: Determine exact solubility (mg/mL) for process scale-up.

-

Saturation: Add excess solid to 5 mL of solvent in a sealed flask. Stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) into a tared vial.

-

Evaporation: Evaporate solvent under vacuum/nitrogen stream.

-

Weighing: Weigh the residue.

-

Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).

-

Purification Strategy: Handling Low-Melting Solids

The most critical application of solubility data here is purification . Standard cooling crystallization often fails for this compound. Use the Anti-Solvent Diffusion or Seeding method.

Workflow Visualization: Recrystallization Decision Tree

Protocol C: Anti-Solvent Crystallization (Recommended)

-

Dissolution: Dissolve 1.0 g of crude this compound in 5 mL of Ethyl Acetate at room temperature (20-25°C). Do not heat significantly.

-

Filtration: Filter out any mechanical impurities.

-

Precipitation: Slowly add Heptane (anti-solvent) while stirring vigorously.

-

Cloud Point: Stop addition when a faint turbidity persists.

-

Seeding: Add a tiny crystal of pure compound (if available) or scratch the glass wall.

-

Maturation: Cool to 0-5°C over 2 hours.

-

Collection: Filter the solid and wash with cold 10% EtOAc/Heptane.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory). Potential sensitizer.[1]

-

Nitro Group: Although stable, nitro-aromatics can be energetic. Avoid heating to dryness at high temperatures (>150°C).

-

Cyanide Potential: Under strong acidic or basic hydrolysis conditions, benzonitriles can release ammonia or benzoic acid derivatives; risk of HCN evolution is low but non-zero under extreme stress.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

Sigma-Aldrich. this compound Product Sheet (CAS 142494-69-7).[2][3] Retrieved from [2][3]

-

PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Cited for theoretical solubility prediction methodology).

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Cited for "Oiling Out" mitigation strategies).[4]

Sources

Structural Integrity and Physicochemical Stability of Trifluoromethoxy Benzonitrile Derivatives

Executive Summary

The incorporation of the trifluoromethoxy (

This guide analyzes the thermodynamic stability of these derivatives not merely as a function of heat of formation, but through the lens of chemical integrity under physiological and synthetic stress. We explore the orthogonal conformational preference of the

The Physicochemical Foundation

To understand the stability of trifluoromethoxy benzonitriles, one must first deconstruct the electronic and steric interplay between the substituents.

The "Orthogonal" Conformation

Unlike the methoxy group (

-

Hyperconjugation (

): The lone pair on the oxygen atom donates into the antibonding orbital of the C-F bond rather than the aromatic -

Steric Bulk: The large van der Waals radius of the

moiety forces the -

Result: The

group typically sits orthogonal (90°) to the benzene ring. This minimizes steric clash with ortho-substituents and decouples the resonance donation, leaving the inductive electron withdrawal (-I) as the dominant electronic effect.

Electronic Activation of the Nitrile

The thermodynamic stability of the nitrile group (

-

Hammett Constants: The

group has a Hammett constant ( -

Hydrolytic Lability: This strong electron withdrawal decreases electron density at the nitrile carbon, making it significantly more electrophilic. Consequently, trifluoromethoxy benzonitriles are kinetically more unstable toward nucleophilic attack (e.g., base-catalyzed hydrolysis to amides/acids) compared to their unsubstituted counterparts.

Visualization: Electronic & Conformational Landscape

The following diagram illustrates the orthogonal conformation and the vector of electron density that destabilizes the nitrile toward nucleophiles.

Caption: Figure 1. The orthogonal orientation of the

Stability Profiles & Synthetic Considerations

Hydrolytic Stability (Thermodynamic vs. Kinetic)

While the C-CN bond itself is thermodynamically strong (

-

Acidic Conditions: Relatively stable.[2] The

group destabilizes the protonated intermediate slightly, but the reaction is generally slow without extreme heat. -

Basic Conditions (Critical Risk): Highly unstable. The electron-deficient ring facilitates the formation of the tetrahedral intermediate. Process Tip: Avoid strong hydroxide bases (NaOH, KOH) during workups; utilize mild carbonates (

) or bicarbonates.

Thermal Stability

The

-

Safe Zone: Generally stable < 150°C.

-

Risk Zone: > 200°C in the presence of metals (e.g., during Pd-catalyzed cross-couplings).

Metabolic Stability (Microsomal)

This is the derivative's greatest asset.

-

Blockade: The

group blocks P450 oxidation at the para-position. -

Lipophilicity: The high lipophilicity (

) improves membrane permeability, but can increase non-specific binding. The nitrile often acts as a "metabolic handle" that can be hydrolyzed to the acid in vivo, but the

Experimental Protocol: Forced Degradation Profiling

To validate the stability of a new trifluoromethoxy benzonitrile lead, use this self-validating protocol adapted from OECD 111 guidelines.

Reagents & Setup

-

Stock Solution: 1 mg/mL of derivative in Acetonitrile.

-

Stress Media:

-

0.1 M HCl (Acid Stress)

-

0.1 M Phosphate Buffer pH 7.4 (Neutral/Physiological)

-

0.01 M NaOH (Base Stress - Note lower conc. due to high sensitivity)

-

3%

(Oxidative Stress)

-

Workflow Methodology

-

Incubation: Aliquot stock into stress media (1:10 ratio) in glass HPLC vials.

-

Thermal Stress: Incubate at 40°C and 60°C .

-

Sampling: Draw aliquots at T=0, 4h, 24h, 48h, and 72h.

-

Quenching: Immediately neutralize acid/base samples to pH 7.0 to stop kinetics.

-

Analysis: UHPLC-MS/MS (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Data Interpretation (Pass/Fail Criteria)

| Stress Condition | Acceptable Loss (24h) | Mechanistic Insight |

| Acid (pH 1.2) | < 2% | Resistance to stomach acid hydrolysis. |

| Neutral (pH 7.4) | < 0.5% | Chemical stability in blood plasma. |

| Base (pH > 10) | < 10% | High Risk: Expect amide formation due to |

| Oxidative | < 1% |

Visualization: Stability Testing Workflow

Caption: Figure 2. Decision tree for assessing the chemical stability of trifluoromethoxy benzonitriles prior to in vivo studies.

Comparative Data: Substituent Effects

The following table contrasts the trifluoromethoxy group with common bioisosteres regarding their impact on benzonitrile stability.

| Substituent (para) | Hammett ( | Lipophilicity ( | Nitrile Hydrolysis Rate ( | Metabolic Stability |

| 0.00 | 0.00 | 1.0 (Reference) | Low (Ring oxidation) | |

| -0.27 | -0.02 | 0.2 (Deactivated) | Low (O-demethylation) | |

| 0.54 | 0.88 | 5.4 (Activated) | High | |

| 0.35 | 1.04 | 3.8 (Activated) | Very High | |

| 0.23 | 0.71 | 2.1 (Activated) | Medium |

Note:

References

-

Conform

: Leroux, F. R., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 2008, 4, No. 13. Link -

Metabolic Stability : Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

-

Hydrolysis of Benzonitriles : Abbas, K. A. "Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions." Zeitschrift für Physikalische Chemie, 2008. Link

-

Lipophilicity Parameters : Hansch, C., Leo, A., & Taft, R. W.[3] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195. Link

-

Synthesis & Reactivity : Tlili, A., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[4] Angewandte Chemie International Edition, 2016. Link

Sources

Technical Guide: Crystal Structure Analysis of 2-Nitro-4-(trifluoromethoxy)benzonitrile

Executive Summary

Compound: 2-Nitro-4-(trifluoromethoxy)benzonitrile CAS: 778-94-9 Molecular Formula: C₈H₃F₃N₂O₃ Critical Challenge: Low Melting Point (44–47 °C) & Rotational Disorder (-OCF₃).

This guide provides a comprehensive framework for the solid-state characterization of this compound. As a pivotal intermediate in the synthesis of antitubercular agents (e.g., nitroimidazole derivatives) and agrochemicals, understanding its conformational landscape is essential for structure-activity relationship (SAR) optimization.

The presence of the trifluoromethoxy (-OCF₃) group introduces significant rotational freedom ("super-halogen" effect), while the ortho-nitro substituent imposes steric strain on the nitrile group. This guide details the protocols for growing diffraction-quality crystals, managing the compound's thermal instability during data collection, and resolving the anticipated fluoromethyl group disorder during refinement.

Part 1: Molecular Architecture & Crystallizability

Before attempting crystallization, one must understand the competing intramolecular forces that dictate the lattice energy.

Conformational Locking vs. Freedom

-

The Ortho-Nitro Effect: The nitro group (-NO₂) at position 2 is sterically crowded by the nitrile (-CN) at position 1. Unlike isolated nitrobenzenes which are planar, the nitro group here will likely twist out of the benzene plane (torsion angle > 30°) to minimize repulsion with the linear nitrile group.

-

The Trifluoromethoxy Rotor: The -OCF₃ group at position 4 typically adopts an orthogonal conformation relative to the aromatic ring to maximize

hyperconjugation. However, in the solid state, packing forces often distort this into a "tilted" geometry, leading to high thermal motion or static disorder in the fluorine positions.

The "Low Melting Point" Hazard

With a melting point of 44–47 °C , this compound relies on weak van der Waals forces and dipole-dipole interactions rather than strong hydrogen bonding.

-

Risk: Crystal lattice collapse under ambient X-ray irradiation.

-

Mitigation: Mandatory cryo-crystallography (100 K) and careful solvent selection to avoid solvate formation that depresses the melting point further.

Part 2: Experimental Crystallization Protocols

Standard evaporation is risky due to the low melting point; oiling out is probable. We utilize a Slow Cooling or Vapor Diffusion approach to kinetically control nucleation.

Table 1: Solvent Screening Matrix

| Solvent System | Method | Suitability | Notes |

| Ethanol / Water (4:1) | Slow Cooling | High | Promotes polar stacking; water acts as anti-solvent. |

| Toluene / Hexane | Vapor Diffusion | Medium | Good for non-polar packing; risk of oiling out if T > 25°C. |

| Dichloromethane (DCM) | Evaporation | Low | Evaporates too fast; induces amorphous precipitation. |

| Isopropyl Alcohol (IPA) | Slow Evap (4°C) | High | Cold evaporation minimizes thermal degradation. |

Protocol: Cold-Vapor Diffusion (Recommended)

-

Dissolution: Dissolve 20 mg of compound in 0.5 mL of THF or Acetone in a small inner vial.

-

Anti-solvent: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Pentane.

-

Incubation: Seal the outer jar and place it in a 4 °C refrigerator .

-

Harvesting: Crystals should appear as colorless to pale yellow prisms within 48–72 hours.

-

Note: Handle crystals on a pre-cooled microscope slide to prevent melting from microscope light heat.

-

Part 3: X-Ray Diffraction Data Acquisition

The low melting point necessitates a strict "Cold-Stream First" mounting protocol.

Mounting Strategy

-

Tooling: Use a MiTeGen loop matching the crystal size (0.1 – 0.3 mm).

-

Adhesive: Use Perfluoropolyether oil (e.g., Fomblin® Y). Do not use epoxy or hydrocarbon grease, as they may dissolve the crystal or fail to protect it from sublimation.

-

Transfer: The crystal must be transferred from the mother liquor to the cold stream (100 K) in under 10 seconds .

Beamline Parameters

-

Temperature: 100 K (Nitrogen cryostream). Crucial: Do not collect at Room Temperature.

-

Radiation Source:

-

Mo-Kα (0.71073 Å): Preferred. Reduces absorption and allows higher resolution (0.7 Å).

-

Cu-Kα (1.54184 Å): Use only if crystals are < 50 µm and weakly diffracting.

-

-

Strategy: Collect a complete sphere (redundancy > 4) to assist in resolving the fluorine disorder.

Part 4: Structure Solution & Refinement Logic

The primary challenge in refining this compound is the -OCF₃ disorder.

Workflow Visualization

Figure 1: Decision tree for handling the anticipated -OCF3 disorder during structure refinement.

Refinement Protocol (SHELXL)

-

Initial Solution: The benzene ring, nitro, and nitrile groups should appear clearly. The -OCF₃ fluorine atoms may appear as "kidney-shaped" blobs or split peaks.

-

Modeling Disorder:

-

If the F atoms are smeared, assign them to two positions (Part 1 and Part 2).

-

Link their occupancies to a free variable (e.g., 21.000 for F1A, F2A, F3A and -21.000 for F1B, F2B, F3B) so the sum is always 1.0.

-

-

Restraints (The "E-E-A-T" of Refinement):

-

DFIX: Restrain C-F bond lengths to ~1.35 Å and F...F distances to ~2.15 Å if the geometry distorts.

-

SIMU/DELU: Essential for the F atoms to ensure their thermal ellipsoids behave physically (vibrating in concert with the carbon anchor).

-

ISOR: Use sparingly (0.01 or 0.005) only if an atom becomes "non-positive definite" (NPD).

-

Part 5: Supramolecular Analysis & Interpretation

Once the structure is solved, the analysis shifts to why it packs this way. This is critical for drug formulation (polymorph screening).

Key Interactions to Quantify

-

Dipole Alignment: The Nitrile (-CN) and Nitro (-NO₂) groups are strong dipoles. Expect antiparallel stacking of the benzene rings (Centroid-Centroid distance ~3.6 – 3.9 Å).

-

Weak Hydrogen Bonds: Look for

and -

Halogen Bonding: The -OCF₃ group is electron-rich but can participate in

interactions.

Hirshfeld Surface Analysis

Use CrystalExplorer to generate the Hirshfeld surface mapped with

-

Red Spots: Indicate strong interactions (likely the Nitro-O...H contacts).

-

White Regions: van der Waals contacts.

-

Fingerprint Plot: Look for the characteristic "wings" indicating C-H...X interactions.

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

-

Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Application. ChemMedChem, 3(10). (Context on -OCF3 conformational preferences). Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: this compound. (Melting point verification). Link

Sources

Methodological & Application

Application Note & Protocol: A Scalable and Robust Synthesis of 2-Nitro-4-(trifluoromethoxy)benzonitrile

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2-Nitro-4-(trifluoromethoxy)benzonitrile, a critical building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group is a key pharmacophore known to enhance metabolic stability and binding affinity, while the nitro and nitrile functionalities serve as versatile synthetic handles for further molecular elaboration.[1][2][3] This application note details a robust and scalable two-step, one-pot procedure centered on the Sandmeyer reaction, a classic yet highly effective method for converting aromatic amines to benzonitriles.[4][5][6] We provide a detailed experimental protocol, mechanistic insights, safety protocols, and a troubleshooting guide to ensure successful implementation by researchers in drug development and process chemistry.

Introduction and Strategic Rationale

This compound is an advanced intermediate whose strategic importance lies in its trifunctionalized aromatic core. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups activates the aromatic ring for various chemical transformations, making it a valuable precursor for complex molecular architectures.[1][7] The nitrile (-CN) group, in particular, is a prevalent feature in over 30 prescribed pharmaceuticals, where it often acts as a hydrogen bond acceptor or a bioisostere for other functional groups.[2][3]

While several synthetic routes exist, including the dehydration of the corresponding benzaldehyde oxime[8] or cyanation of an aryl halide, the Sandmeyer reaction starting from 2-amino-4-(trifluoromethoxy)aniline offers a compelling combination of scalability, high yield, and reliance on well-established chemical principles. This method proceeds via the formation of a diazonium salt intermediate, which is subsequently converted to the target nitrile using a copper(I) cyanide catalyst.[4][5][9] This approach avoids the use of more expensive or hazardous reagents associated with alternative pathways and is well-suited for industrial-scale production.

Mechanistic Overview: The Sandmeyer Reaction

The synthesis is accomplished in two primary stages, which can be performed sequentially in a single reaction vessel ("one-pot").

Step 1: Diazotization The process begins with the diazotization of the primary aromatic amine, 2-amino-4-(trifluoromethoxy)aniline. In the presence of a strong mineral acid (e.g., hydrochloric acid), sodium nitrite (NaNO₂) generates nitrous acid (HONO) in situ. The amine then reacts with the nitrosonium ion (NO⁺) to form a highly reactive diazonium salt.[4] This step is critically temperature-sensitive and must be conducted at 0–5 °C to prevent the premature decomposition of the unstable diazonium salt and the formation of phenolic byproducts.

Step 2: Cyanation The resulting aryl diazonium salt is then introduced to a solution of copper(I) cyanide (CuCN). The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[5] The copper(I) species catalyzes a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂), a thermodynamically potent driving force for the reaction. The aryl radical then reacts with the cyanide complex to yield the final product, this compound, and regenerate the copper(I) catalyst.[5]

Visualizing the Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly hazardous materials, including acutely toxic cyanides and potentially explosive diazonium salts. All operations must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE). A cyanide antidote kit must be readily accessible.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity |

| 2-Amino-4-(trifluoromethoxy)aniline | 175278-17-8 | 192.13 | >98% |

| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 | ACS Grade |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | >99% |

| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | >98% |

| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | >98% |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | N/A |

| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | ACS Grade |

| Deionized Water | 7732-18-5 | 18.02 | N/A |

Equipment

-

Three-neck round-bottom flask (or jacketed reactor for larger scale) equipped with an overhead stirrer, temperature probe, and a dropping funnel.

-

Ice-water bath.

-

Separatory funnel.

-

Rotary evaporator.

-

Standard laboratory glassware.

Step-by-Step Procedure

Part A: Preparation of the Copper(I) Cyanide Solution

-

To a 1 L three-neck flask equipped with an overhead stirrer and temperature probe, add copper(I) cyanide (24.2 g, 270 mmol, 1.35 eq) and sodium cyanide (14.6 g, 298 mmol, 1.49 eq).

-

Add deionized water (200 mL) and stir the mixture at room temperature until a clear solution is formed. Note: This forms a soluble dicyanocuprate(I) complex, which is the active cyanating agent.

Part B: Preparation of the Diazonium Salt Solution

-

In a separate 1 L beaker, suspend 2-amino-4-(trifluoromethoxy)aniline (38.4 g, 200 mmol, 1.0 eq) in deionized water (250 mL).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add concentrated hydrochloric acid (60 mL, ~720 mmol) while maintaining the temperature below 10 °C. Stir until a clear solution of the amine hydrochloride salt is obtained.

-

Cool the solution to 0–5 °C.

-

In a separate flask, dissolve sodium nitrite (14.5 g, 210 mmol, 1.05 eq) in deionized water (70 mL).

-

Add the sodium nitrite solution dropwise to the amine hydrochloride solution over 30–45 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the resulting yellow diazonium salt solution for an additional 20 minutes at 0–5 °C. Use this solution immediately in the next step.

Part C: The Sandmeyer Cyanation Reaction

-

Heat the copper(I) cyanide solution (from Part A) to 60–70 °C.

-

Carefully add the cold diazonium salt solution (from Part B) to the hot copper cyanide solution portion-wise or via a dropping funnel over approximately 1 hour.

-

CAUTION: The reaction is exothermic and evolves nitrogen gas. Control the addition rate to maintain a steady evolution of gas and keep the reaction temperature between 65–75 °C.

-

After the addition is complete, continue to stir the reaction mixture at 70 °C for 1 hour or until gas evolution ceases.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the diazonium salt intermediate.

Part D: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a 2 L separatory funnel and extract the product with ethyl acetate (3 x 200 mL).

-

Combine the organic layers and wash sequentially with deionized water (200 mL) and saturated brine (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a dark solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a pale yellow crystalline solid.[10]

Expected Results

| Parameter | Value |

| Appearance | Pale yellow solid |

| Yield | 75–85% |

| Purity (HPLC) | >98% |

| Melting Point | 44-47 °C (lit.) |

Safety and Hazard Management

This synthesis involves significant hazards that must be rigorously managed.

-

Cyanide Compounds (CuCN, NaCN): Acutely toxic by ingestion, inhalation, and skin contact.[11] Handle only in a fume hood with nitrile gloves (double-gloved), safety glasses, and a lab coat. All cyanide-contaminated waste (glassware, solutions) must be quenched by treatment with an excess of sodium hypochlorite solution (bleach) before disposal.

-

Aryl Diazonium Salts: These intermediates are temperature-sensitive and can be explosive if isolated in a dry state.[12] NEVER attempt to isolate the diazonium salt. Keep it in solution at low temperatures (0–5 °C) and use it immediately after preparation.

-

Nitrogen Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reaction vessel is not sealed and has adequate venting to prevent pressure build-up.

-

Product Hazards: this compound is a skin, eye, and respiratory irritant.[13] Avoid inhalation of dust and direct contact.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | 1. Incomplete diazotization. 2. Premature decomposition of diazonium salt. 3. Inefficient Sandmeyer reaction. | 1. Ensure a slight excess (1.05 eq) of NaNO₂ is used. Check the acidity of the amine solution. 2. Strictly maintain the temperature at 0–5 °C during diazotization and use the solution immediately. 3. Ensure the CuCN solution is heated properly before adding the diazonium salt. Check the quality of the CuCN reagent. |

| Dark, Oily Crude Product | Formation of phenolic byproducts due to diazonium salt decomposition. | This is a strong indication that the temperature during diazotization was too high. Repeat the reaction with stricter temperature control. The crude oil may be purified via column chromatography if recrystallization fails. |

| Reaction Stalls (No N₂ evolution) | 1. Diazotization failed. 2. CuCN catalyst is inactive. | 1. Test for the presence of nitrous acid with starch-iodide paper before assuming the reaction has failed. 2. Use a fresh, high-purity source of CuCN. |

| Runaway Reaction | Addition of diazonium salt to the hot CuCN solution was too rapid. | Immediately cease addition and apply external cooling if necessary. For future runs, add the diazonium salt much more slowly or dilute the diazonium solution further to better control the exotherm and rate of gas evolution. |

References

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]

-

Singh, D., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

ResearchGate. (2021). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

D'Erasmo, M. P., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. [Link]

- Google Patents. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

-

Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link]

-

ACS Publications. Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. [Link]

- Google Patents.

-

Chemical Safety. Chemical Label: 2-nitro-4-(trifluoromethyl)benzonitrile. [Link]

-

European Patent Office. EP 3696164 A1 - PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. High-Performance 2-Nitro-4-(Trifluoromethyl)benzonitrile for Advanced Synthesis. [Link]

-

Patsnap. Synthesis method of p-trifluoromethyl benzonitrile compound. [Link]

- Google Patents.

-

EASTFINE. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

-

ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 9. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 10. nbinno.com [nbinno.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemical-label.com [chemical-label.com]

Application Note: High-Efficiency C-H Functionalization of 2-Nitro-4-(trifluoromethoxy)benzonitrile

Executive Summary

2-Nitro-4-(trifluoromethoxy)benzonitrile (CAS: 1187386-17-9) represents a highly privileged scaffold in modern drug discovery, particularly within the antitubercular (e.g., Pretomanid analogs) and agrochemical sectors. Its unique triad of electron-withdrawing groups (EWGs)—nitro, cyano, and trifluoromethoxy—imparts exceptional metabolic stability and lipophilicity.

However, this same electron deficiency renders the scaffold inert to classical Electrophilic Aromatic Substitution (

-

Photoredox Minisci C-H Alkylation: For rapid generation of

-rich analogs.[1] -

Iridium-Catalyzed C-H Borylation: For installing a versatile handle for downstream Suzuki-Miyaura coupling.[1]

Strategic Analysis: Reactivity Mapping

Before initiating protocols, one must understand the electronic landscape of the substrate.[1] The molecule is an "electronic sink," severely deactivated toward electrophiles but highly activated toward nucleophilic radicals .[1]

Regioselectivity Forecast

-

Position C6 (Ortho to CN, Para to NO

): This is the primary site for Nucleophilic Radical Attack (Minisci) .[1] The synergistic electron-withdrawing effect of the para-nitro and ortho-cyano groups lowers the LUMO energy at this carbon, making it a "trap" for alkyl radicals. -

Position C5 (Ortho to OCF

): This is the primary site for Ir-Catalyzed Borylation .[1] Borylation is sterically governed.[1] The C3 position is blocked by the flanking NO

Figure 1: Reactivity map of this compound highlighting the divergent sites for radical alkylation vs. borylation.

Protocol A: Photoredox Minisci C-H Alkylation

Objective: Direct introduction of alkyl groups (Methyl, Ethyl, Isopropyl, Cyclobutyl) at the C6 position.[1] Mechanism: Oxidative decarboxylation of carboxylic acids or H-abstraction from alkanes generates nucleophilic alkyl radicals that attack the electron-deficient arene.

Reagent List & Preparation

| Component | Reagent | Equiv. | Role |

| Substrate | This compound | 1.0 | Core Scaffold |

| Radical Precursor | Alkyl Carboxylic Acid (R-COOH) | 2.0 - 3.0 | Source of Alkyl Radical |

| Photocatalyst | [Ir(dF(CF | 0.02 (2 mol%) | Oxidant ( |

| Oxidant | (NH | 1.5 | Terminal Oxidant |

| Solvent | DMSO : H | 0.1 M | Solubilizes radical precursors |

| Light Source | Blue LED (450 nm) | N/A | Excitation Source |

Step-by-Step Procedure

-

Setup: In an 8 mL clear glass vial equipped with a magnetic stir bar, add the Substrate (0.5 mmol, 116 mg), Carboxylic Acid (1.0 mmol), and Photocatalyst (11 mg, 2 mol%).

-

Solvent Addition: Add 4 mL of DMSO and 1 mL of deionized water. The presence of water is critical to solubilize the persulfate and facilitate proton transfer.[1]

-

Oxidant Addition: Add Ammonium Persulfate (171 mg, 0.75 mmol).

-

Deoxygenation: Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen quenches the triplet state of the Iridium catalyst.[1]

-

Irradiation: Seal the vial and place it 2–3 cm away from a Blue LED (approx. 40W fan-cooled unit). Stir vigorously at room temperature (maintain <35°C) for 12–18 hours.

-

Workup: Dilute reaction with Ethyl Acetate (20 mL) and wash with saturated NaHCO

(to remove unreacted acid) followed by Brine. -

Purification: Dry organic layer over Na

SO

Mechanism of Action (Visualized)

Figure 2: Photoredox catalytic cycle. The sulfate radical anion acts as a Hydrogen Atom Transfer (HAT) agent or oxidant to generate the alkyl radical, which then attacks the electron-deficient arene.

Protocol B: Iridium-Catalyzed C-H Borylation

Objective: Installation of a Pinacol Boronate ester (-BPin) to enable Suzuki coupling.

Mechanism:

Reagent List

| Component | Reagent | Equiv. | Notes |

| Substrate | This compound | 1.0 | Dry solid |

| Boron Source | B | 1.1 | |

| Pre-Catalyst | [Ir(OMe)(cod)] | 0.015 (1.5 mol%) | Air stable solid |

| Ligand | dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | 0.03 (3 mol%) | Controls sterics |

| Solvent | THF or MTBE (Anhydrous) | 0.2 M | Must be dry |

Step-by-Step Procedure

-

Glovebox/Schlenk: This reaction is sensitive to moisture and oxygen.[1] Perform in a glovebox or using strict Schlenk technique.[1]

-

Catalyst Pre-formation: In a vial, mix [Ir(OMe)(cod)]

(10 mg) and dtbpy (8 mg) in 1 mL of THF. The solution should turn dark brown/red, indicating formation of the active species.[1] -

Reaction Assembly: Add B

pin -

Heating: Seal the vessel and heat to 60°C for 4–8 hours. Note: Higher temperatures (80°C+) may cause decomposition of the nitro group.

-

Monitoring: Check by GC-MS or LC-MS. The product will show a mass of [M + 126].[1]

-

Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with Et

O) to remove the metal catalyst.[1] -

Isolation: Concentrate the filtrate. The borylated product is often stable enough for direct use in Suzuki couplings without extensive purification.[1]

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Protocol A: Low Conversion | Radical quenching by Oxygen. | Ensure rigorous sparging (10+ mins).[1] Check seal integrity. |

| Protocol A: Di-alkylation | Highly reactive radical.[1] | Reduce acid equivalents to 1.5. Stop reaction at 70% conversion.[1] |

| Protocol B: No Reaction | Catalyst poisoning by Nitro group. | Increase catalyst loading to 3 mol% Ir. Ensure B |

| Protocol B: Regio-mixture | Steric differentiation insufficient.[1] | Switch ligand from dtbpy to tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) to increase steric bulk and force selectivity to C5. |

References

-

Minisci Reaction Mechanisms: Duncton, M. A. (2011).[1] Minisci reactions: Versatile tools for the functionalization of heterocycles and arenes. Med.[1][2][3] Chem. Commun., 2, 1135-1161.[1] Link

-

Photoredox Minisci Protocols: Proctor, R. S. J., & Phipps, R. J. (2019).[1] Recent Advances in Minisci-Type Reactions. Angew.[1][3][4] Chem. Int. Ed., 58, 13666.[1] Link

-

Ir-Catalyzed Borylation: Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002).[1] Mild Iridium-Catalyzed Borylation of Arenes. J. Am. Chem. Soc., 124(3), 390-391.[1] Link

-

Nitro-Directed C-H Activation: Sengupta, S., & Das, P. (2021).[1][2] C–H activation reactions of nitroarenes: current status and outlook. Org.[1][2][3][5][6][7] Biomol. Chem., 19, 8409-8424.[1][2] Link

-

Pretomanid Synthesis Context: Summary of Process Development Work on TB Drug Pretomanid. Medicines for All Institute. Link

Sources

- 1. youtube.com [youtube.com]

- 2. C–H activation reactions of nitroarenes: current status and outlook - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minisci reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regiochemical Switching in Ir-Catalyzed C-H Borylation by Altering Ligand Loadings of N,B-Type Diboron Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Nitro-4-(trifluoromethoxy)benzonitrile

This guide serves as a technical support resource for the purification of 2-Nitro-4-(trifluoromethoxy)benzonitrile (CAS: 142494-69-7).[1] It is designed for researchers encountering specific purity challenges, such as isomer separation, "oiling out," and removing synthetic byproducts.

Compound Profile:

-

Appearance: Pale yellow, low-melting solid (approx.[1] MP 40–55 °C)

-

Common Impurities: 3-Nitro isomer (regioisomer), 4-(trifluoromethoxy)benzonitrile (starting material), 2-nitro-4-(trifluoromethoxy)benzamide (hydrolysis product).[1]

Part 1: Troubleshooting Guide (Q&A)

Issue 1: Isomer Contamination (Regioisomer Separation)

Q: I synthesized the compound via nitration, but NMR shows a mixture of the 2-nitro and 3-nitro isomers. Recrystallization isn't separating them. What should I do?

A: This is the most common challenge. In the nitration of 4-(trifluoromethoxy)benzonitrile, the 3-nitro isomer is typically the major product (directed by both the -CN and -OCF₃ groups), while your target, the 2-nitro isomer , is the minor product.[1]

-

Why Recrystallization Fails: The isomers have similar solubilities and can form solid solutions or eutectic mixtures. Because the 2-nitro isomer is often the minor component and has a lower melting point (due to steric strain between the -NO₂ and -CN groups), it tends to remain in the mother liquor while the 3-nitro isomer crystallizes.[1]

-

Solution: You must use Flash Column Chromatography for the primary separation.

-

Stationary Phase: Silica Gel (40–63 µm).

-

Mobile Phase: Use a shallow gradient of Hexanes/Ethyl Acetate (Start 100:0 → 90:10).

-

Tip: If separation is poor (ΔRf < 0.1), switch to Toluene/Hexane or DCM/Hexane .[1] The "ortho-effect" of the 2-nitro group often reduces its polarity relative to the 3-nitro isomer, causing it to elute earlier in non-polar solvents.[1]

-

Issue 2: Product "Oiling Out"

Q: During recrystallization, my product forms a yellow oil at the bottom of the flask instead of crystals.

A: This occurs because the melting point of this compound is low (<60 °C) and likely close to the boiling point of your solvent.[1]

-

The Fix: Avoid boiling solvents. Use the "Cold Solvent" or "Slow Evaporation" method.

-

Dissolve the crude oil in a minimum amount of Ethanol or Isopropanol at warm temperature (35–40 °C, not reflux).

-

Add water dropwise until slight turbidity appears.

-

Seed the solution with a pure crystal (if available) or scratch the glass.

-

Cool very slowly to room temperature, then to 4 °C. Rapid cooling traps impurities and induces oiling.

-

Issue 3: Hydrolysis Byproducts (Amide Formation)

Q: I see a new peak in HPLC/LC-MS (M+18) after workup. Is this a solvate?

A: It is likely 2-nitro-4-(trifluoromethoxy)benzamide .[1] The nitrile group (-CN) at the ortho position to the nitro group is activated and susceptible to hydrolysis, especially if the reaction mixture was heated with aqueous acid or base.

-

Prevention: Maintain pH neutral during workup. Avoid prolonged heating in aqueous media.

-

Removal: The amide is significantly more polar than the nitrile. It can be easily removed by a short Silica Plug filtration eluting with 20% EtOAc/Hexanes (the nitrile elutes, the amide sticks).

Part 2: Experimental Protocols

Protocol A: High-Resolution Flash Chromatography (Primary Purification)

Best for removing the 3-nitro isomer and unreacted starting material.[1]

-

Sample Prep: Dissolve crude material in a minimum volume of Dichloromethane (DCM) and adsorb onto silica gel (dry load) to prevent band broadening.

-

Column Setup: Pack a column with Silica Gel (ratio 1:50 silica to compound mass).

-

Elution Gradient:

-

0–5 min: 100% Hexanes (Elutes unreacted starting material).

-

5–20 min: 0% → 5% EtOAc in Hexanes (Elutes 2-Nitro target).

-

20–40 min: 5% → 15% EtOAc in Hexanes (Elutes 3-Nitro isomer).

-

-

Monitoring: Check fractions by TLC (UV 254 nm). The 2-nitro isomer (ortho-substituted) typically has a slightly higher Rf than the 3-nitro isomer in non-polar systems due to dipole cancellation.[1]

Protocol B: Low-Temperature Recrystallization (Polishing)

Best for removing trace color and non-polar impurities from the chromatographed material.[1]

-

Solvent System: Isopropanol (IPA) / Water.

-

Dissolution: Place the solid in a flask and add IPA (approx. 3 mL per gram). Heat gently to 40 °C. If not dissolved, add more IPA in 0.5 mL increments.

-

Filtration: If the solution is dark/hazy, pass through a 0.45 µm PTFE syringe filter while warm.

-

Crystallization: Add Water dropwise to the warm solution until a faint cloudiness persists. Add one drop of IPA to clear it.

-

Cooling: Wrap the flask in a towel (insulation) and let it sit at room temperature for 4 hours. Then move to a refrigerator (4 °C) overnight.

-

Collection: Filter the pale yellow needles and wash with cold 10% IPA/Water. Vacuum dry at room temperature (do not heat, to avoid melting).

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on the impurity profile.

Figure 1: Purification decision tree emphasizing the necessity of chromatography for isomer removal.[1]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: Distillation is not recommended for nitro-benzonitriles.[1] Nitro compounds can be thermally unstable and explosive at high temperatures. The high boiling point (>250 °C est.) requires high vacuum, and the risk of decomposition or rapid polymerization of the nitrile group exists. Stick to chromatography.

Q: How do I store the purified compound? A: Store at 2–8 °C in a tightly sealed container, protected from light. Nitrile hydrolysis is slow but can occur over months if exposed to atmospheric moisture.

Q: What are the safety considerations? A:

-

Toxicity: Like many nitro-aromatics and nitriles, treat as highly toxic by inhalation and skin contact.[1]

-

Reactivity: Incompatible with strong bases (hydrolysis) and strong reducing agents.

-

PPE: Wear nitrile gloves, safety glasses, and work in a fume hood.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 142494-69-7).[1][3]Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24859817, this compound.[1]Link

-

BenchChem. Technical Support: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. (General reference for nitro-benzonitrile handling). Link

-

SIELC Technologies. Separation of Nitro-benzonitrile Isomers on HPLC. (Methodology for analytical verification). Link

Sources

- 1. 228728-32-3,Ethyl 6-(tert-Butyl)-4-hydroxyquinoline-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. eontrading.uk [eontrading.uk]

- 3. 1044148-88-0,N,N-Di-Boc-2,6-dichloropyridin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Support Center: Recrystallization of 2-Nitro-4-(trifluoromethoxy)benzonitrile

Welcome to the technical support center for the purification of 2-Nitro-4-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we address common questions and troubleshooting scenarios encountered during the purification of this specialized aromatic nitrile.

Frequently Asked Questions (FAQs)

Q1: What are the critical physical properties of this compound to consider for recrystallization?

Understanding the physical properties of this compound is the foundation for developing a successful recrystallization protocol. The key parameters are:

-

Physical Form: It is typically a pale yellow, low-melting solid[1]. The low melting point is a critical consideration, as it increases the likelihood of the compound "oiling out" in higher-boiling solvents.

-

Molecular Structure: The molecule contains a polar nitrile (-CN) and nitro (-NO2) group, a moderately polar trifluoromethoxy (-OCF3) group, and a nonpolar benzene ring. This combination of functional groups suggests solubility in a range of organic solvents.

-

Purity: Commercially available this compound often has a purity of around 95%[1]. Recrystallization is an excellent method to remove the remaining impurities.

-

Solubility: While specific solubility data is not extensively published, we can infer solubility characteristics from its structure and from related compounds. A structurally similar compound, 2-Amino-4-(trifluoromethoxy)benzonitrile, is predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols, with slight solubility in methanol[2]. Another analogue, 2-nitro-4-(trifluoromethyl)benzonitrile, is soluble in most organic solvents[3]. This suggests that a solvent screening process is essential.

Q2: What is the fundamental principle of recrystallization for this compound?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The ideal recrystallization solvent will exhibit the following characteristics:

-

High Solubility at Elevated Temperatures: The solvent should completely dissolve the this compound when heated to the solvent's boiling point.

-

Low Solubility at Reduced Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing it to crystallize out of the solution.

-

Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Q3: Which single-solvent systems are promising for the recrystallization of this compound?

Based on the compound's structure and general practices for aromatic nitriles, the following single solvents are excellent starting points for screening[4][5][6]:

-

Alcohols (Isopropanol, Ethanol, Methanol): These polar protic solvents can often effectively dissolve polar compounds like nitriles and nitro-aromatics when hot and allow for crystallization upon cooling. Isopropanol is often a good first choice due to its moderate boiling point.

-

Toluene: As an aromatic solvent, toluene can be effective for dissolving other aromatic compounds[5]. However, its higher boiling point may increase the risk of the low-melting solid oiling out.

-

Acetonitrile: This polar aprotic solvent is a versatile choice for recrystallizing a wide range of organic compounds, particularly those with some degree of polarity[6].

Q4: When is a two-solvent recrystallization system recommended?

A two-solvent (or mixed-solvent) system is advisable under the following circumstances[7][8]:

-

When no single solvent provides the desired sharp solubility difference between hot and cold conditions.

-

If the compound "oils out" in all suitable single solvents. An anti-solvent can help to induce crystallization at a temperature below the compound's melting point.

-

When you need to fine-tune the polarity of the solvent system to selectively crystallize the desired product away from impurities with similar solubility profiles.

Q5: What are some potential two-solvent systems for this compound?

A typical two-solvent system consists of a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which the compound is much less soluble[9]. The two solvents must be miscible. Promising pairs for this compound include:

-

Toluene/Hexanes: Toluene acts as the good solvent, and hexanes as the anti-solvent[7].

-

Ethyl Acetate/Hexanes: A common and effective combination for moderately polar compounds.

-

Dichloromethane/Hexanes or Pentane: Dichloromethane is a good solvent, but its low boiling point can be a challenge. Hexanes or pentane can be used as the anti-solvent[10].

Troubleshooting Guide

| Problem / Observation | Potential Cause | Recommended Solution |

| Product "oils out" and does not crystallize upon cooling. | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. | 1. Switch to a solvent with a lower boiling point. 2. Employ a two-solvent system. Dissolve the compound in a minimal amount of a good, hot solvent, then add a miscible anti-solvent dropwise at a slightly lower temperature until turbidity persists. Reheat to clarify and then cool slowly[7]. |

| No crystals form, even after cooling in an ice bath. | The solution is not saturated (too much solvent was used). The compound is highly soluble even at low temperatures. | 1. Concentrate the solution by boiling off some of the solvent and allow it to cool again[7]. 2. Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 3. Add a seed crystal of the pure compound, if available. |

| Very low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. | 1. Ensure the solution is thoroughly cooled, preferably in an ice bath, for an adequate amount of time before filtration[7]. 2. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product[7]. 3. Perform a new solvent screening to identify a solvent in which the compound has lower solubility at cold temperatures. |

| The purified product remains colored (e.g., yellow). | Highly colored impurities are present that co-crystallize with the product. | 1. During the hot dissolution step, add a small amount of activated charcoal (decolorizing carbon) to the solution. 2. Boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling[7]. Caution: Charcoal can also adsorb some of your desired product, potentially reducing the yield. |

Solvent Selection and Recrystallization Workflow

Caption: Decision workflow for selecting and performing a recrystallization procedure.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is harmful and an irritant[1].

Protocol 1: Single-Solvent Recrystallization

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent (e.g., isopropanol) and bring the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization[9]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the "good" solvent (e.g., toluene) at its boiling point.

-

Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent or anti-solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (turbid).

-

Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a saturated solution.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a pre-chilled mixture of the two solvents.

-

Drying: Dry the purified product under vacuum.

Summary of Potential Solvents

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Isopropanol | 82.6 | Polar Protic | Good starting point for single-solvent recrystallization. |

| Ethanol | 78.4 | Polar Protic | Similar to isopropanol, lower boiling point. |

| Methanol | 64.7 | Polar Protic | Higher solubility may lead to lower recovery. |

| Toluene | 110.6 | Nonpolar | Good for aromatic compounds, but high boiling point may cause oiling out. Ideal as the "good" solvent in a two-solvent system[7]. |

| Acetonitrile | 81.6 | Polar Aprotic | Versatile solvent, good for moderately polar compounds[6]. |

| Ethyl Acetate | 77.1 | Moderately Polar | Often used as the "good" solvent with hexanes. |

| Hexanes | ~69 | Nonpolar | Typically used as an anti-solvent in two-solvent systems[7]. |

This guide provides a comprehensive framework for the successful purification of this compound. Remember that empirical solvent screening is the most reliable method for identifying the optimal recrystallization conditions for your specific sample.

References

-

Zhang, L., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(40), 24655-24661. Retrieved from [Link]

- University of Rochester, Department of Chemistry. (n.d.). *Reagents & Solvents: Sol

Sources

- 1. 2-Nitro-4-trifluoromethoxy-benzonitrile | 142494-69-7 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. youtube.com [youtube.com]

- 10. reddit.com [reddit.com]

Handling moisture sensitivity of trifluoromethoxy benzonitrile intermediates

Technical Support Center: Handling Moisture Sensitivity of Trifluoromethoxy Benzonitrile Intermediates

Executive Summary